molecular formula C8H17N3OS B3285008 1-(3-Morpholinopropyl)-2-thiourea CAS No. 79489-34-2

1-(3-Morpholinopropyl)-2-thiourea

Cat. No. B3285008
CAS RN: 79489-34-2
M. Wt: 203.31 g/mol
InChI Key: ZAANQRSELTXKBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-(3-Morpholinopropyl)-2-thiourea” has been reported in the literature . For instance, the synthesis of (E)-1-(3-morpholinopropyl)-3-phenoxy-4-styryl azetidine-2-one, a new monocyclic β-lactam, has been proposed . The synthesis involved the treatment of cinnamaldehyde with morpholinopropyl amine in ethanol under reflux conditions .


Physical And Chemical Properties Analysis

Specific physical and chemical properties of “1-(3-Morpholinopropyl)-2-thiourea” are not available .

Scientific Research Applications

Coordination Chemistry and Transition Metal Complexes

Material Sciences and Molecular Electronics

Agriculture and Environmental Chemistry

Synthetic Chemistry and Heterocyclic Cores

Specific Compound Examples

properties

IUPAC Name

3-morpholin-4-ylpropylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3OS/c9-8(13)10-2-1-3-11-4-6-12-7-5-11/h1-7H2,(H3,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAANQRSELTXKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00912215
Record name N-[3-(Morpholin-4-yl)propyl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Morpholinopropyl)-2-thiourea

CAS RN

111538-46-6
Record name N-[3-(4-Morpholinyl)propyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111538-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(Morpholin-4-yl)propyl]carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00912215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 111538-46-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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